molecular formula C11H18N2O B13306411 (2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine

(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine

Katalognummer: B13306411
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: DCTUAAVMDKTWFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of an ethoxyethyl group attached to a pyridin-4-yl ethylamine moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of 1-(pyridin-4-yl)ethanamine with 2-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine is unique due to the presence of both the ethoxyethyl and pyridin-4-yl ethylamine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H18N2O

Molekulargewicht

194.27 g/mol

IUPAC-Name

N-(2-ethoxyethyl)-1-pyridin-4-ylethanamine

InChI

InChI=1S/C11H18N2O/c1-3-14-9-8-13-10(2)11-4-6-12-7-5-11/h4-7,10,13H,3,8-9H2,1-2H3

InChI-Schlüssel

DCTUAAVMDKTWFV-UHFFFAOYSA-N

Kanonische SMILES

CCOCCNC(C)C1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.